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Compound of Interest

Compound Name: Daltroban

Cat. No.: B1669783

Daltroban (BM-13505): A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Pharmacological Properties

Daltroban, also known as BM-13505 and SKF-96148, is a potent and selective thromboxane
A2 (TXA2) receptor antagonist. Chemically, it is designated as 4-[2-[(4-
chlorophenyl)sulfonyllamino]ethyl]benzeneacetic acid. Its primary pharmacological action is the
competitive inhibition of the thromboxane A2/prostaglandin H2 (TP) receptor, which plays a
crucial role in platelet aggregation and vasoconstriction.

Chemical Properties
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Property Value Reference
4-[2-[(4-
IUPAC Name chlorophenyl)sulfonyllamino]et

hyllbenzeneacetic acid

Synonyms BM-13505, SKF-96148
CAS Number 79094-20-5

Molecular Formula C16H16CINO4S
Molecular Weight 353.82 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO

Pharmacological Properties

Species/Syste .
Parameter Value Conditions Reference
m

ICso (Platelet

) 77 nM Human U-46619-induced  [1]
Aggregation)
Human Washed
pA:z Value 7.75+0.07 vs. U-46619 [2]
Platelets
EDso (Pulmonary
Hypertensive 20 (16-29) ug/kg  Rat (in vivo) [1]
Response)
EDso (Hematocrit 217 (129-331) o
Rat (in vivo) [1]
Increase) na/kg
EDso (Mean
_ 94 (64-125) o
Arterial Pressure Rat (in vivo) [1]
Ha/kg
Increase)

Mechanism of Action and Signaling Pathway
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Daltroban exerts its effects by competitively blocking the TP receptor, a G-protein coupled
receptor (GPCR). The binding of the endogenous agonist, thromboxane A2, to the TP receptor
initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.

Activation of the TP receptor leads to the coupling of Gaq and Gal3 proteins. Gaq activates
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the
endoplasmic reticulum, causing the release of intracellular calcium (Ca2*). The increase in
cytosolic Ca2*, along with the activation of protein kinase C (PKC) by DAG, promotes platelet
shape change, granule secretion, and aggregation. Gal3 activation leads to the stimulation of
RhoGEFs, activating the small GTPase Rho, which is involved in cytoskeletal rearrangements
and smooth muscle contraction.

By antagonizing the TP receptor, Daltroban prevents these downstream signaling events,
thereby inhibiting platelet aggregation and vasoconstriction.
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Caption: Thromboxane A2 Signaling Pathway and Daltroban Inhibition.

Experimental Protocols
In Vitro Platelet Aggregation Assay

This protocol describes the methodology to assess the inhibitory effect of Daltroban on platelet
aggregation induced by a thromboxane mimetic, U-46619, using light transmission
aggregometry.

Materials:

Human whole blood from healthy, drug-free volunteers

e 3.8% (w/v) Sodium Citrate

e U-46619 (Thromboxane A2 mimetic)

o Daltroban (BM-13505)

e Phosphate Buffered Saline (PBS), pH 7.4

o Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

¢ Light Transmission Aggregometer

Procedure:

e Blood Collection and PRP/PPP Preparation:

o Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

o Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
o To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.

o Adjust the platelet count in the PRP to approximately 2.5-3.0 x 108 platelets/mL using PPP.

e Aggregometry:
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o Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
o Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

o Add various concentrations of Daltroban or vehicle (DMSO) to the PRP and incubate for 2
minutes.

o Initiate platelet aggregation by adding a submaximal concentration of U-46619.

o Record the change in light transmission for at least 5 minutes to measure the maximum
aggregation.

e Data Analysis:

o Calculate the percentage of inhibition of aggregation for each Daltroban concentration
compared to the vehicle control.

o Determine the ICso value by plotting the percentage of inhibition against the logarithm of
the Daltroban concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of Daltroban for the TP
receptor using a competitive radioligand binding assay.

Materials:

Human platelet membranes (source of TP receptors)

e [3H]-SQ 29,548 (radioligand)

o Daltroban (BM-13505)

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz2)
» Wash buffer (ice-cold binding buffer)

o Glass fiber filters

« Scintillation cocktail

e Liquid scintillation counter

Procedure:

e Membrane Preparation:

o Prepare human platelet membranes from PRP by sonication or homogenization followed
by differential centrifugation to isolate the membrane fraction.

o Determine the protein concentration of the membrane preparation (e.g., using a Bradford
or BCA assay).

e Binding Assay:
o In a series of tubes, add a fixed amount of platelet membrane protein (e.g., 50-100 pg).

o Add a fixed concentration of the radioligand [3H]-SQ 29,548 (typically at or below its Kd
value).
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[e]

Add increasing concentrations of unlabeled Daltroban.

o

For total binding, add only the radioligand and membranes.

[¢]

For non-specific binding, add a high concentration of a non-radiolabeled TP receptor
antagonist (e.g., unlabeled SQ 29,548) in addition to the radioligand and membranes.

[¢]

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to
reach equilibrium (e.g., 30-60 minutes).

» Separation of Bound and Free Ligand:

o Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the
membranes with bound radioligand.

o Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
e Quantification:

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a liquid scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the Daltroban
concentration.

o Determine the ICso value from the resulting competition curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
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Daltroban is a well-characterized thromboxane A2 receptor antagonist with potent inhibitory
effects on platelet aggregation and vasoconstriction. The provided information on its chemical
properties, mechanism of action, and detailed experimental protocols offers a valuable
resource for researchers in the fields of pharmacology and drug development investigating the
therapeutic potential of TP receptor antagonism in cardiovascular and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Intrinsic activity of the non-prostanoid thromboxane A2 receptor antagonist, daltroban (BM
13,505), in human platelets in vitro and in the rat vasculature in vivo - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Antiplatelet effects of the novel thromboxane A2 receptor antagonist sodium (E)-11-[2-
(5,6-dimethyl-1-benzimidazolyl)-ethylidene]-6,11- dihydrodibenz[b,e] oxepine-2-carboxylate
monohydrate - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Daltroban (BM-13505) chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669783#daltroban-bm-13505-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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